N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-2-phenoxyacetamide
Description
Properties
IUPAC Name |
N-(5,7-dimethyl-[1,3]thiazolo[4,5-b]pyridin-2-yl)-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-10-8-11(2)17-15-14(10)22-16(19-15)18-13(20)9-21-12-6-4-3-5-7-12/h3-8H,9H2,1-2H3,(H,17,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKCNQVYTHWABCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1SC(=N2)NC(=O)COC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-2-phenoxyacetamide typically involves the annulation of a thiazole ring to a pyridine ring. One efficient method reported involves the cyclization of 1-(6-methoxypyridin-2-yl)-thiourea in the presence of lithium bromide and bromine in acetic acid, resulting in the target thiazolo[4,5-b]pyridine derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Medicinal Chemistry
N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-2-phenoxyacetamide serves as a valuable building block in the synthesis of more complex pharmacological agents. Researchers utilize it to develop derivatives with enhanced biological activity.
Antimicrobial Studies
Numerous studies have evaluated the antimicrobial properties of this compound against various pathogens. For instance, it has shown significant activity against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent in clinical settings .
Antitumor Research
The compound has been explored for its antitumor effects in several cancer cell lines. In vitro studies demonstrate that it can inhibit the growth of specific cancer types by inducing apoptosis and inhibiting cell cycle progression .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial activity of this compound revealed that it inhibited the growth of Candida albicans effectively when tested using the disc diffusion method. The results indicated a zone of inhibition comparable to standard antifungal agents .
Case Study 2: Antitumor Activity
In vitro experiments assessing the antitumor properties demonstrated that this compound significantly reduced cell viability in various cancer cell lines (e.g., SNB-19 and OVCAR-8) with percent growth inhibitions exceeding 75% .
Mechanism of Action
The mechanism of action of N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed pharmacological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Structural Analogues in the Thiazolo[4,5-b]pyridine Family
Key structural analogues include:
Key Observations :
- Core Heterocycle : Replacing the thiazolo[4,5-b]pyridine with an oxazole (Compound 4d) shifts activity toward FAAH inhibition, likely due to altered electron distribution and hydrogen-bonding capacity .
- Substituent Effects: The phenoxyacetamide group in the target compound confers higher anti-exudative activity (68% edema inhibition ) compared to thioxo-thiazolidine derivatives (55% inhibition). This suggests that the phenoxy group enhances membrane permeability or receptor affinity.
- Methyl Groups: The 5,7-dimethyl substitution pattern in the target compound improves metabolic stability compared to non-methylated analogues, as inferred from prolonged in vivo activity .
Functional Group Modifications and Activity Trends
- Hydrazide Derivatives : Compounds like N’-(5,7-dimethyl-2-oxo-thiazolo[4,5-b]pyridin-3-yl)-acetyl hydrazide acetic acid (Compounds 11–14 ) exhibit reduced antioxidant activity (DPPH IC₅₀: 25–40 μM) compared to the target compound (IC₅₀: 18 μM). The acetamide group’s rigidity may favor radical scavenging.
- Arylidene Derivatives: Knoevenagel condensation products (Compounds 17–22 ) with extended conjugated systems show improved anti-exudative effects (up to 75% inhibition) but lower solubility, highlighting a trade-off between potency and bioavailability.
Pharmacokinetic and Physicochemical Comparisons
- Metabolic Stability : The 5,7-dimethyl groups reduce CYP450-mediated oxidation compared to unmethylated thiazolo[4,5-b]pyridines, as shown in microsomal stability assays .
Mechanistic Divergence
- FAAH vs. Antioxidant Targets: While the target compound and its thiazolo[4,5-b]pyridine analogues primarily act on inflammatory pathways (e.g., COX-2 suppression ), oxazole-based derivatives (e.g., Compound 4d) target FAAH, indicating that minor structural changes can redirect mechanism-of-action .
Biological Activity
N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-2-phenoxyacetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazolo-pyridine moiety linked to a phenoxyacetamide group. This structural arrangement is believed to contribute to its biological activity, particularly in inhibiting specific enzymes involved in inflammatory and autoimmune responses.
Research indicates that compounds similar to this compound may act as inhibitors of the MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1) enzyme. MALT1 is implicated in various autoimmune diseases and lymphoid malignancies. By inhibiting this enzyme, the compound may reduce inflammatory responses and modulate immune activity .
Inhibition of COX-2
A study involving related compounds demonstrated their effectiveness as COX-2 inhibitors, which are crucial for managing pain and inflammation. The docking studies revealed that these compounds interact with the active site of the COX-2 enzyme, suggesting a competitive inhibition mechanism .
Anti-inflammatory Effects
This compound has shown promise in reducing inflammation in various models. The anti-inflammatory properties are likely due to its ability to inhibit pathways associated with cytokine production and immune cell activation.
Analgesic Activity Evaluation
In vivo studies have assessed the analgesic properties of similar thiazolo-pyridine derivatives. These studies typically involve animal models where the compounds are administered prior to inducing pain through chemical or physical means. Results indicated a significant reduction in pain response compared to control groups, highlighting the potential therapeutic benefits of these compounds in pain management .
Autoimmune Disease Models
Another significant application has been in models of autoimmune diseases such as rheumatoid arthritis. Compounds that share structural similarities with this compound have been shown to mitigate symptoms by downregulating pro-inflammatory cytokines and inhibiting T-cell proliferation .
Data Summary
The following table summarizes key research findings related to the biological activity of this compound and its analogs:
Q & A
Q. What are the standard synthetic routes for N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-2-phenoxyacetamide, and what reagents are critical for its formation?
The compound is typically synthesized via multi-step reactions starting with simpler heterocyclic precursors. Key steps include:
- Thiazolo[4,5-b]pyridine core formation : Phosphorus pentasulfide is often used to cyclize precursor amines into the thiazole ring .
- Acetamide coupling : Phenoxyacetic acid derivatives are activated (e.g., via acyl chlorides) and coupled to the thiazolo-pyridine amine group under basic conditions (e.g., DMF/EtOH solvent systems) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization ensures purity .
Q. How is the structural identity of this compound confirmed?
Standard characterization methods include:
- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., methyl groups at C5/C7, phenoxyacetamide linkage) .
- Mass spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., CHNOS) .
- X-ray crystallography : Resolves ambiguities in regiochemistry of the thiazolo-pyridine core .
Q. What are the primary biological targets or mechanisms associated with this compound?
The compound exhibits potential as an enzyme inhibitor or receptor modulator. Mechanistic insights include:
- Enzyme inhibition : The thiazolo-pyridine core may bind ATP pockets in kinases, while the phenoxyacetamide group enhances solubility and target affinity .
- Receptor modulation : Molecular docking studies suggest interactions with G-protein-coupled receptors (GPCRs) via hydrophobic and π-π stacking .
Advanced Research Questions
Q. How can researchers optimize reaction yields during synthesis, particularly in mitigating by-products from competing pathways?
Strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve nucleophilic coupling efficiency .
- Temperature control : Maintaining ≤80°C during acetamide coupling minimizes side reactions like over-acylation .
- Catalytic additives : DMAP (4-dimethylaminopyridine) accelerates amide bond formation .
Q. What methodologies resolve discrepancies between in vitro and in vivo biological activity data for this compound?
Contradictions often arise from pharmacokinetic factors. Approaches include:
- Metabolic stability assays : Liver microsome studies identify rapid degradation pathways (e.g., CYP450-mediated oxidation) .
- Prodrug derivatization : Masking polar groups (e.g., esterification of the acetamide) improves bioavailability .
- In silico ADME modeling : Tools like SwissADME predict absorption barriers (e.g., poor blood-brain barrier penetration) .
Q. How do structural modifications (e.g., substituent variations) affect biological activity?
Quantitative Structure-Activity Relationship (QSAR) studies reveal:
- Methyl groups (C5/C7) : Enhance metabolic stability but reduce solubility; replacing with trifluoromethyl improves both .
- Phenoxy moiety : Electron-withdrawing groups (e.g., -NO) increase kinase inhibition potency but may introduce cytotoxicity .
- Thiazolo-pyridine core : Fluorination at C4 improves selectivity for serine/threonine kinases over tyrosine kinases .
Q. What advanced techniques characterize the compound’s interaction with biological targets at the atomic level?
- Surface plasmon resonance (SPR) : Quantifies binding kinetics (K, on/off rates) in real-time .
- Cryo-EM/X-ray co-crystallography : Resolves binding conformations in enzyme active sites .
- Isothermal titration calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of ligand-target interactions .
Data Analysis and Experimental Design
Q. How should researchers design assays to evaluate the compound’s selectivity across related biological targets?
- Panel screening : Test against homologous enzymes (e.g., kinase family members) at 1–10 µM concentrations .
- Counter-screening : Include off-target receptors (e.g., GPCRs, ion channels) to rule out polypharmacology .
- Dose-response curves : Use IC/EC values to rank target preference .
Q. What analytical approaches address batch-to-batch variability in purity or bioactivity?
- HPLC-UV/ELSD : Quantify impurities (e.g., unreacted intermediates) with C18 columns and acetonitrile/water gradients .
- Bioactivity normalization : Express activity relative to a reference standard (e.g., % inhibition of a control compound) .
Tables of Key Data
Q. Table 1: Synthetic Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Coupling Temperature | 60–70°C | Minimizes by-product formation | |
| Solvent System | DMF:EtOH (3:1) | Enhances reaction homogeneity | |
| Catalyst | DMAP (5 mol%) | Accelerates amide formation |
Q. Table 2: Biological Activity Profile
| Target Class | Assay Type | IC (µM) | Reference |
|---|---|---|---|
| Kinase A | Fluorescence polarization | 0.45 ± 0.07 | |
| GPCR B | Radioligand binding | 2.1 ± 0.3 | |
| Enzyme C | Colorimetric substrate | 8.9 ± 1.2 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
